Product packaging for Dimethyl 2-methylenepentanedioate(Cat. No.:CAS No. 5621-44-3)

Dimethyl 2-methylenepentanedioate

Cat. No.: B1361091
CAS No.: 5621-44-3
M. Wt: 172.18 g/mol
InChI Key: URLYMBMJTPDVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dimethyl 2-methylenepentanedioate (CAS 5621-44-3) is a high-purity chemical compound supplied for use as an intermediate in organic syntheses . With a molecular formula of C8H12O4 and a molecular weight of 172.18 g/mol , this ester is characterized by a reactive methylene group, making it a valuable building block for constructing more complex molecules in medicinal and synthetic chemistry research. The compound has a documented density of 1.1±0.1 g/cm³ and a boiling point of approximately 190.2±15.0 °C at 760 mmHg . Researchers should note a flash point of 82.9±18.8 °C and handle the material accordingly in a laboratory setting . This product is intended for research purposes and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O4 B1361091 Dimethyl 2-methylenepentanedioate CAS No. 5621-44-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-methylidenepentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-6(8(10)12-3)4-5-7(9)11-2/h1,4-5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLYMBMJTPDVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201288491
Record name 1,5-Dimethyl 2-methylenepentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5621-44-3
Record name 1,5-Dimethyl 2-methylenepentanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5621-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dimethyl 2-methylenepentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualizing the Compound Within Organic Synthesis

In the realm of organic synthesis, dimethyl 2-methylenepentanedioate serves as a key intermediate and a C5 building block. Its synthesis is often achieved through the dimerization of methyl acrylate (B77674), a readily available and inexpensive starting material. One documented laboratory-scale synthesis involves the dimerization of methyl acrylate in the presence of a phosphine (B1218219) catalyst, such as tri-n-octylphosphine. This reaction is typically initiated at a low temperature and then allowed to warm to room temperature to afford the desired product.

The structure of this compound is characterized by an α,β-unsaturated ester system, which is a key determinant of its reactivity. This functionality makes the compound an excellent Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles. This reactivity is central to its utility in constructing more complex molecular frameworks.

Significance of the Methylene Substituted Pentanedioate Scaffold in Chemical Transformations

The methylene-substituted pentanedioate (B1230348) scaffold, the core structure of dimethyl 2-methylenepentanedioate, is of considerable interest to synthetic chemists due to its inherent reactivity and potential for stereoselective transformations. The exocyclic double bond is highly susceptible to attack by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the β-position.

A prime example of its application is in the synthesis of piperidone derivatives, which are core structures in many biologically active compounds. For instance, the Michael addition of benzylamine (B48309) to this compound, followed by cyclization, yields a racemic piperidone ester. ntu.edu.sg This ester can then be reduced to the corresponding N-benzyl-5-methylhydroxypiperidone, a precursor to compounds with potential pharmaceutical applications. ntu.edu.sg

The reactivity of the methylene-substituted pentanedioate scaffold extends to its participation in various catalytic processes. It has been investigated as a substrate in reactions catalyzed by N-heterocyclic carbenes (NHCs). researchgate.net These organocatalytic methods offer a green and efficient alternative to traditional metal-catalyzed reactions. Furthermore, the compound has been explored in polymerization reactions, where the reactive double bond can be utilized to form novel polymer chains.

Overview of Key Research Domains and Historical Perspectives

Direct Synthesis Approaches

The most direct route to this compound involves the dimerization of methyl acrylate (B77674). This transformation can be effectively achieved through phosphine (B1218219) catalysis, representing a well-established method. Other synthetic strategies have also been developed to construct the core pentanedioate (B1230348) scaffold.

Phosphine-Catalyzed Dimerization of Acrylates

The head-to-tail dimerization of methyl acrylate to form this compound is efficiently catalyzed by specific phosphines. Proazaphosphatrane-type phosphines, such as P(RNCH₂CH₂)₃N, have demonstrated significant efficacy. For instance, using catalysts where R is isobutyl (i-Bu) or benzyl (Bn), the desired product can be obtained in high yields of 82% and 85%, respectively. nih.gov This reaction proceeds at room temperature in tetrahydrofuran (THF) over a period of four hours. Notably, the steric properties of the phosphine catalyst are crucial; less sterically hindered analogues like P(MeNCH₂CH₂)₃N tend to promote the formation of oligomers and polymers instead of the desired dimer. nih.gov

The mechanism of this phosphine-catalyzed dimerization is a subject of detailed study, with the reactivity of the phosphine towards the Michael acceptor being a key factor. The process involves the initial nucleophilic addition of the phosphine to the acrylate, forming a zwitterionic intermediate that then reacts with a second acrylate molecule.

Other Established Synthetic Routes to the Core Scaffold

Beyond the direct dimerization of methyl acrylate, the core structure of this compound can be accessed through the cross-dimerization of related Michael acceptors. N-heterocyclic carbene (NHC) catalysis has proven effective for the tail-to-tail cross-dimerization of methyl methacrylate (B99206) (MMA) or methacrylonitrile (MAN) with acrylates. colby.eduresearchgate.net This approach leads to the formation of 2-methylhex-2-enedioates, which are structurally related to this compound. colby.eduresearchgate.net Achieving high selectivity in these cross-dimerization reactions often requires careful control of reaction conditions, such as the slow, dropwise addition of the acrylate comonomer. colby.eduresearchgate.net This strategy prevents the homodimerization of the more reactive acrylate and favors the desired cross-coupling product. colby.eduresearchgate.net

Catalytic Strategies in Synthesis

The choice of catalyst is paramount in directing the outcome of acrylate dimerization reactions. Both N-heterocyclic carbenes and transition metal complexes, particularly those of iridium, have emerged as powerful tools in the synthesis of this compound and its analogues.

N-Heterocyclic Carbene (NHC)-Catalyzed Dimerization Reactions

N-Heterocyclic carbenes (NHCs) are highly effective organocatalysts for the dimerization of Michael acceptors. Mechanistic studies on the NHC-catalyzed tail-to-tail dimerization of methyl methacrylate (MMA) reveal that the reaction proceeds through a stable deoxy-Breslow intermediate. nih.govsigmaaldrich.com The formation of this intermediate and its subsequent addition to another molecule of MMA are the rate-determining steps of the catalytic cycle. nih.govsigmaaldrich.com The proton transfer steps in the mechanism are comparatively rapid. nih.govsigmaaldrich.com

The success of NHC-catalyzed dimerizations has been extended to the cross-dimerization of MMA and methacrylonitrile with various acrylates, yielding a range of difunctional compounds, including 2-methylhex-2-enedioates. colby.eduresearchgate.net Density functional theory (DFT) studies have been employed to investigate the reaction mechanisms of NHC-catalyzed dimerization of methyl methacrylate, providing valuable insights for the rational design of more efficient catalysts. rsc.org

Metal-Catalyzed Approaches (e.g., Iridium Catalysis) for Dimerization

Transition metal catalysis offers a powerful alternative for the dimerization of acrylates. Iridium complexes, in particular, have been investigated for their ability to catalyze both head-to-tail and tail-to-tail dimerization reactions. Cationic iridium(I) catalysts have been successfully employed in the tail-to-tail dimerization of aryl methacrylates through a vinylic sp² C-H activation mechanism, leading to the formation of adipic acid derivatives. researchgate.net While this specific reaction produces a different isomer from this compound, it highlights the potential of iridium catalysis in acrylate coupling reactions.

Furthermore, iridium hydride complexes, generated in situ from precursors like [IrCl(cod)]₂, have been shown to effectively promote the head-to-tail dimerization of acrylates such as butyl acrylate, achieving high yields. rsc.org This suggests that similar iridium-based catalytic systems could be tailored for the specific synthesis of this compound from methyl acrylate. A ruthenium-catalyzed tail-to-tail dimerization of acrylates has also been reported, which can be followed by hydrogenation to produce adipic esters in a one-pot process. researchgate.net

Investigation of Reaction Conditions and Optimization

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the synthesis of this compound. Key parameters that are typically investigated include the choice of catalyst, solvent, temperature, reaction time, and substrate concentration.

For phosphine-catalyzed reactions, the structure of the phosphine is a critical variable. As mentioned, sterically demanding proazaphosphatranes give high yields of the desired dimer, while less hindered phosphines lead to polymerization. nih.gov The optimization of phosphine-catalyzed annulation reactions, a related transformation, often involves screening various phosphine structures, catalyst loadings, and temperatures to achieve the best results.

In NHC-catalyzed dimerizations, the slow addition of one of the reactants can be a key strategy to control selectivity in cross-dimerization reactions. colby.eduresearchgate.net Mechanistic studies have identified the rate-limiting steps, providing a basis for targeted optimization efforts. nih.govsigmaaldrich.com

The table below summarizes the findings from a study on the phosphine-catalyzed head-to-tail dimerization of methyl acrylate, illustrating the impact of the catalyst structure on the reaction outcome. nih.gov

CatalystR GroupYield (%)Product
P(RNCH₂CH₂)₃Ni-Bu82Dimer
P(RNCH₂CH₂)₃NBn85Dimer
P(RNCH₂CH₂)₃NMe-Oligomer/Polymer

Further systematic optimization studies, including the screening of a wider range of catalysts, solvents, and temperature profiles, are essential to develop even more efficient and scalable synthetic routes to this compound.

Temperature and Solvent Effects

The reaction temperature and the choice of solvent are critical parameters that significantly influence the rate and yield of the Baylis-Hillman reaction. While specific studies focusing solely on the synthesis of this compound are not extensively detailed in the reviewed literature, the general principles of the MBH reaction provide valuable insights.

The reaction is often conducted at room temperature, though elevated temperatures can be used to accelerate the typically slow reaction rate. nih.gov However, higher temperatures may also promote the formation of side products. nih.gov For instance, in the Baylis-Hillman reaction of aryl aldehydes with phenyl vinyl ketone, lower temperatures (-30 °C) have been shown to improve the yield of the desired adduct. nih.gov

The choice of solvent plays a crucial role in the Baylis-Hillman reaction. A variety of solvents have been employed, including dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane (CH2Cl2). nih.gov Polar solvents, particularly protic ones like water and alcohols, have been shown to dramatically accelerate the reaction rate. organic-chemistry.org The use of an aqueous medium has been successful in converting various aldehydes into their corresponding Baylis-Hillman products in high yields and with shorter reaction times. organic-chemistry.org It is proposed that protic solvents can stabilize the zwitterionic intermediates formed during the reaction, thereby lowering the activation energy of the rate-determining step. wikipedia.org In some cases, solvent-free conditions have also been successfully employed, offering a greener alternative. researchgate.netrsc.org

Table 1: Effect of Solvent on the Baylis-Hillman Reaction of p-Nitrobenzaldehyde with Phenyl Vinyl Ketone nih.gov

EntrySolventTemperature (°C)Time (h)Yield (%)
1DMFRoom Temp.6075
2THFRoom Temp.7272
3CH₂Cl₂Room Temp.8070
9DMF-307270

This table presents data for an analogous reaction to illustrate solvent and temperature effects.

Catalyst Loading and Reaction Time

The catalyst loading and reaction time are interdependent parameters that must be optimized to achieve efficient synthesis. The most commonly used catalyst for the Baylis-Hillman reaction is 1,4-diazabicyclo[2.2.2]octane (DABCO), a tertiary amine. wikipedia.orgorganic-chemistry.org Other catalysts such as 4-(dimethylamino)pyridine (DMAP) and various phosphines are also utilized. wikipedia.orgnih.gov

Catalyst loading is a critical factor influencing the reaction rate. Typically, catalytic amounts of the nucleophile are used, often in the range of 10-30 mol%. nih.govscispace.com However, in some instances, a stoichiometric amount of the catalyst has been employed to drive the reaction to completion, particularly when dealing with less reactive substrates. organic-chemistry.org The optimal catalyst loading depends on the specific substrates and reaction conditions. For example, in the synthesis of pyranoquinoline derivatives, different loadings of DABCO were tested to find the most effective concentration. researchgate.net

The Baylis-Hillman reaction is notoriously slow, with reaction times often extending from several hours to several days. wikipedia.orgnih.gov The reaction time is influenced by the reactivity of the substrates, temperature, solvent, and catalyst loading. Optimization of reaction conditions is crucial to achieve a reasonable reaction time with a high yield. For instance, the reaction of salicylaldehydes with methyl acrylate using DABCO and triethanolamine at room temperature required 6 hours to 12 days for completion. scispace.com In contrast, the phosphine-catalyzed reaction of 2-cyclopenten-1-one with formalin in an aqueous MeOH–CHCl₃ solvent system yielded the product in just 30 minutes. organic-chemistry.org

Table 2: Effect of DABCO Loading on a Three-Component Reaction researchgate.net

EntryCatalyst Loading (mol%)Yield (%)
1575
21085
31592
42092
52592

This table illustrates the effect of catalyst loading in a DABCO-catalyzed reaction.

Mechanistic Studies of Synthetic Pathways

The mechanism of the Baylis-Hillman reaction has been the subject of extensive investigation. researchgate.netwikipedia.orgrsc.org The generally accepted mechanism, when catalyzed by a tertiary amine like DABCO, proceeds through several key steps. wikipedia.orgorganic-chemistry.org

The reaction initiates with the nucleophilic conjugate addition of the amine catalyst to the activated alkene (e.g., methyl acrylate) to form a zwitterionic enolate intermediate. organic-chemistry.org This intermediate then acts as a nucleophile and adds to the electrophile (e.g., an aldehyde or ketone). organic-chemistry.org The resulting aldol-type adduct is a new zwitterion. wikipedia.org The subsequent step is believed to be the rate-determining step of the reaction and involves a proton transfer. wikipedia.org Finally, elimination of the catalyst regenerates the double bond and yields the final α-methylene-β-hydroxy functionalized product. wikipedia.org

Kinetic studies on the Baylis-Hillman reaction have revealed that the reaction is typically first-order in the catalyst, first-order in the activated alkene, and, in some cases, second-order in the aldehyde. organic-chemistry.org The second-order dependence on the aldehyde has led to a refined mechanistic proposal suggesting the involvement of a hemiacetal intermediate, which facilitates the crucial proton transfer step. organic-chemistry.org The use of electrospray ionization mass spectrometry has provided experimental evidence for the existence of key intermediates in the reaction pathway, supporting the dualistic nature of the proton-transfer step. rsc.org

Computational studies have also been employed to elucidate the reaction mechanism and the role of various catalysts and additives. researchgate.net These studies have helped in understanding the activation energies of different steps and the stabilizing effects of solvents and co-catalysts. researchgate.net For instance, computational analysis has indicated that N,N-dimethylhydroxylamine can accelerate the reaction by lowering the activation energy due to the increased nucleophilicity of the nitrogen atom. researchgate.net

Dimerization Reactions of the Compound

The dimerization of this compound represents a key transformation, leading to the formation of more complex molecular structures. These reactions can proceed through various mechanisms, often influenced by the reaction conditions and catalysts employed.

Stereoselective Aspects of Dimerization

While specific studies on the stereoselective dimerization of this compound are not extensively documented in readily available literature, the dimerization of analogous structures, such as certain bile acids, has been achieved by forming ester linkages between hydroxyl groups and dicarboxylic acids. nih.gov This suggests that the dicarboxylate functionality of this compound could be exploited to control the stereochemical outcome of dimerization processes, potentially through the use of chiral catalysts or auxiliaries. The spatial arrangement of the ester groups and the planar methylene (B1212753) unit offers opportunities for diastereoselective and enantioselective transformations.

Role in Generating Functional Monomers for Polymerization

The dimerization of molecules structurally similar to this compound can lead to the creation of novel monomers with enhanced functionality. For instance, the controlled dimerization can introduce specific stereochemical features or additional reactive sites into the resulting molecule. These newly formed dimers can then be utilized in polymerization reactions to synthesize polymers with tailored properties. The introduction of a dimer unit into a polymer backbone can significantly influence its thermal stability, mechanical strength, and optical properties.

Addition Reactions Involving the Methylene Group

The electron-withdrawing nature of the two ester groups renders the exocyclic methylene group of this compound highly susceptible to addition reactions. Both radical and nucleophilic species can readily attack this site, leading to a diverse array of functionalized products.

Radical-Mediated Additions (e.g., Alkoxyl Radical Chemistry on Related Structures)

The reactive alpha-methylene unit in compounds structurally similar to this compound, such as itaconic acid, allows for radical-mediated crosslinking and polymerization. nih.gov While specific studies on alkoxyl radical additions to this compound are limited, the general principles of radical additions to strained σ-bonds have been explored, demonstrating the feasibility of such transformations. nih.gov It is plausible that alkoxyl radicals could add to the double bond of this compound, initiating polymerization or leading to the formation of functionalized adducts. The homopolymerization of itaconate esters via nitroxide-mediated polymerization (NMP) has been investigated, although it can be challenging due to the formation of stable adducts. mdpi.comresearchgate.net

Nucleophilic Additions

The pronounced electrophilicity of the methylene group makes it an excellent Michael acceptor for a variety of nucleophiles.

Aza-Michael Additions: Primary amines readily undergo aza-Michael addition to the double bond of itaconates, which are structurally analogous to this compound. nih.govnih.gov This reaction is often the first step in a cascade sequence leading to the formation of N-substituted pyrrolidones. nih.govmdpi.com The use of primary amines is generally more common than secondary amines due to reduced steric hindrance. nih.gov

NucleophileProduct TypeReference
Primary AminesN-substituted pyrrolidones (via cascade reaction) nih.govmdpi.com

Thio-Michael Additions: Thiols can also act as effective nucleophiles in Michael additions to the methylene group of itaconic acid-based polyesters. rsc.org This reaction provides a pathway to introduce sulfur-containing functional groups into the molecular structure. The resulting polysulfides can be further oxidized to polysulfones. rsc.org

NucleophileProduct TypeReference
ThiolsPolysulfides (on polyester (B1180765) backbone) rsc.org

Transformations to Cyclized Products

The reactivity of this compound and its derivatives readily lends itself to the synthesis of various cyclic compounds. These cyclization reactions are often initiated by an addition to the methylene group, followed by an intramolecular ring-closing step.

A prominent example is the cascade reaction initiated by the aza-Michael addition of a primary amine to an itaconate. The initial adduct can subsequently undergo an intramolecular cyclization to form a stable five-membered pyrrolidone ring. nih.govmdpi.comrsc.org This transformation is a powerful tool for converting a linear diester into a heterocyclic structure with potential applications in materials science and pharmaceuticals. The incorporation of itaconic acid into copolymers has also been shown to influence their thermal cyclization behavior. researchgate.netresearchgate.net Itaconic anhydride, a related cyclic compound, can be synthesized by the pyrolysis of citric acid and serves as a precursor to a variety of five-, six-, and seven-membered heterocycles. wikipedia.org

ReactantReaction TypeCyclic ProductReference
Itaconate and Primary AmineAza-Michael addition followed by intramolecular cyclizationN-substituted pyrrolidone nih.govmdpi.comrsc.org
Itaconic Anhydride and NucleophilesRing-opening followed by cyclizationVarious heterocycles wikipedia.org

Cyclization to Five-Membered Ring Systems (e.g., 2-hydroxy-3-methylcyclopent-2-enone)

One of the notable transformations of this compound is its ability to undergo cyclization to form five-membered ring systems. A significant example of this is the synthesis of 2-hydroxy-3-methylcyclopent-2-enone, a compound with applications in the flavor and fragrance industry, often referred to as maple lactone. google.comwikipedia.org

The conversion of this compound, which is the dimer of methyl acrylate, to 2-hydroxy-3-methylcyclopent-2-enone has been achieved in a 55% yield. rsc.org A crucial aspect of this synthesis involves the use of silica (B1680970) gel as a reaction medium. rsc.org Another synthetic approach involves a modified acyloin condensation of esters of 2-methyl glutaric acid. google.com In this method, the introduction of oxygen, typically as air, after the initial reaction is complete, is a key step to induce the formation of the desired product. google.com

The structure of 2-hydroxy-3-methylcyclopent-2-enone exists as the enol tautomer of 3-methylcyclopentane-1,2-dione. wikipedia.orgnih.gov Quantum chemical calculations and X-ray crystallography have confirmed that the enol form is significantly more stable than the diketo tautomer, with enolization occurring at the carbon atom bearing the methyl group. wikipedia.org

Table 1: Synthesis of 2-hydroxy-3-methylcyclopent-2-enone

Starting Material Key Reagents/Conditions Product Yield Reference
This compound Silica gel 2-hydroxy-3-methylcyclopent-2-enone 55% rsc.org

Annulation Reactions and Fused Ring Systems (e.g., Chromene Derivatives)

This compound and its derivatives are also valuable substrates in annulation reactions to construct fused ring systems, such as chromenes. Chromene derivatives are a significant class of heterocyclic compounds found in many natural products and medicinal agents. sphinxsai.com

Various synthetic strategies have been developed for the synthesis of chromene derivatives. One-pot multicomponent reactions are particularly efficient, offering advantages like operational simplicity, short reaction times, and high yields. lew.ro For instance, the reaction of α- or β-naphthol with aromatic aldehydes and malononitrile, catalyzed by ionic liquids like 1-allyl-3-methyl-imidazolium halides under solvent-free conditions, produces chromene derivatives in excellent yields. lew.ro Another approach involves the tandem Michael addition-cyclization reaction of 1,3-diones with α,β-unsaturated nitriles, catalyzed by a base such as sodium ethoxide. researchgate.net

The synthesis of chromene derivatives can also be achieved through the reaction of salicylaldehydes with cyclic β-keto esters in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). sphinxsai.com Furthermore, photocatalytic methods using catalysts such as TiO2 doped with silver nanoparticles under visible light irradiation have been reported as a green and efficient route to these compounds. researchgate.net

Derivatization through Functional Group Interconversions

The functional groups present in this compound provide handles for a variety of interconversions, leading to a wide array of derivatives.

Reactions Leading to Halogenated Analogues

While specific examples of direct halogenation of this compound are not extensively detailed in the provided search results, the synthesis of halogenated derivatives of related compounds is a common practice in organic synthesis. Halogenated chromene derivatives, for example, can be synthesized from precursors that already contain halogen atoms.

Introduction of Hydroxyl and Carbonyl Functionalities

The introduction of hydroxyl and carbonyl functionalities is a key transformation of this compound, as exemplified by its conversion to 2-hydroxy-3-methylcyclopent-2-enone, which contains both a hydroxyl and a carbonyl group. google.comrsc.org This transformation highlights the ability to manipulate the ester groups and the carbon backbone to introduce new functionalities. The synthesis of various chromene derivatives also often involves the incorporation of hydroxyl and carbonyl groups, depending on the chosen starting materials and reaction conditions. researchgate.netislandarchives.ca

Enantioselective Transformations (as a substrate or in enantioselective synthesis of derivatives)

Enantioselective transformations are crucial in modern organic synthesis, particularly for the preparation of chiral molecules with specific biological activities. While direct enantioselective transformations of this compound are not explicitly described in the search results, the principles of enantioselective synthesis are applicable to its derivatives.

The synthesis of chiral chromene derivatives, for instance, can be approached using chiral catalysts or by employing chiral starting materials. The separation of racemic mixtures of chiral compounds is also a critical aspect of obtaining enantiomerically pure substances.

Chiral Separation Techniques for Enantiomers

The separation of enantiomers is a significant challenge in chemistry and pharmacology, as different enantiomers of a chiral molecule often exhibit different biological activities. cnr.it High-performance liquid chromatography (HPLC) is a widely used technique for chiral separations, often employing chiral stationary phases (CSPs). cnr.it Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have shown broad applicability in resolving a wide range of chiral molecules. cnr.it

Gas chromatography-mass spectrometry (GC-MS) using chiral stationary phases, such as cyclodextrin (B1172386) derivatives, is another powerful technique for the separation and analysis of enantiomers, particularly for volatile compounds. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-hydroxy-3-methylcyclopent-2-enone
Methyl acrylate
2-methyl glutaric acid
3-methylcyclopentane-1,2-dione
Chromene
α-naphthol
β-naphthol
Malononitrile
1-allyl-3-methyl-imidazolium halides
Salicylaldehyde
1,4-diazabicyclo[2.2.2]octane
Sodium ethoxide
TiO2

Derivatives and Analogues of Dimethyl 2 Methylenepentanedioate: Synthesis and Reactivity

Synthesis of Substituted Methylenepentanedioate Analogues

The modification of the methylenepentanedioate backbone can be achieved through various synthetic strategies to introduce new functional groups, thereby altering the molecule's reactivity and properties.

Halogenated Derivatives (e.g., Dimethyl 2-chloro-4-methylenepentanedioate, Dimethyl 2,2-difluoro-4-methylenepentanedioate)

Halogenation of the methylenepentanedioate structure can impart significant changes in its electronic and steric characteristics.

Chlorinated Derivatives: The synthesis of α-chloro-α,β-unsaturated esters like Dimethyl 2-chloro-4-methylenepentanedioate can be approached through methods analogous to the chlorination of similar active methylene (B1212753) compounds. For instance, the direct chlorination of a precursor like dimethyl 2-methylpentanedioate using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) would be a plausible route. This type of reaction typically proceeds via an enol or enolate intermediate, with the chlorine atom adding to the α-carbon. Subsequent elimination would then regenerate the double bond, yielding the desired chlorinated product.

Difluorinated Derivatives: The synthesis of gem-difluoro compounds such as Dimethyl 2,2-difluoro-4-methylenepentanedioate often involves a multi-step process. A key precursor is 2,2-Difluoro-4-methylenepentanedioic acid. This diacid can then be converted to its corresponding dimethyl ester via Fischer esterification. masterorganicchemistry.com This classic method involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, typically driven to completion by using the alcohol as the solvent to ensure it is in large excess. masterorganicchemistry.com Alternative modern methods for esterification include using reagents like titanium tetrachloride (TiCl₄) or montmorillonite-enwrapped titanium catalysts, which can proceed under mild conditions. mdpi.com

Table 1: Synthesis Methods for Halogenated Derivatives

Derivative Precursor Key Reagents/Reaction Description
Dimethyl 2-chloro-4-methylenepentanedioate Dimethyl 2-methylpentanedioate Sulfuryl chloride (SO₂Cl₂) Chlorination at the α-position followed by elimination.

Hydroxylated and Alkoxy Derivatives (e.g., Diethyl 2-hydroxy-4-methylenepentanedioate)

The introduction of hydroxyl or alkoxy groups at the α-position creates valuable synthetic intermediates. The synthesis of α-hydroxy esters can be achieved through several general methodologies. One common approach is the α-hydroxylation of the corresponding ester enolate. This involves deprotonation of the α-carbon with a strong base, followed by reaction with an electrophilic oxygen source, such as a molybdenum peroxide reagent (MoOPH).

Another established route is the conversion of α-hydroxy nitriles to α-hydroxy esters. google.com This process involves the reaction of the hydroxy nitrile with an alcohol and a hydrogen halide acid to form a 2-hydroxy-imino-ester hydrochloride intermediate, which is subsequently hydrolyzed to the final α-hydroxy ester. google.com Furthermore, transesterification, where a lower alkyl ester of an α-hydroxy acid is converted to a different ester by reacting with another alcohol, can also be employed, often catalyzed by enzymes or acids. google.com

Alkylidene Glutarate Analogues

Alkylidene glutarate analogues, which feature a substituted double bond in place of the simple methylene group, are commonly synthesized via condensation reactions. The Knoevenagel condensation is a particularly effective method. wikipedia.orgorganic-chemistry.org This reaction involves the nucleophilic addition of an active hydrogen compound (e.g., diethyl malonate, cyanoacetic acid) to a carbonyl group, followed by a dehydration reaction. wikipedia.org

To synthesize an alkylidene glutarate, a glutarate derivative containing a ketone, such as diethyl 2-oxopentanedioate, would serve as the carbonyl component. This would be reacted with an active methylene compound in the presence of a weak base catalyst, typically an amine like piperidine or pyridine. wikipedia.orgyoutube.com The reaction proceeds through an aldol-type intermediate which then eliminates a molecule of water to form the stable α,β-unsaturated product, the alkylidene glutarate. wikipedia.org The Doebner modification of this reaction uses pyridine as a solvent and is often accompanied by decarboxylation if one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.orgorganic-chemistry.org

Advanced Chemical Transformations of Derivatives

The derivatives of methylenepentanedioate are themselves valuable substrates for further chemical synthesis, enabling the construction of more complex molecular architectures.

Conversion of Derivatives to Other Functional Compounds (e.g., Oxopentenedioates)

The exocyclic double bond of methylenepentanedioate derivatives is susceptible to oxidative cleavage, providing a direct route to ketones. Ozonolysis is a powerful and widely used reaction for this transformation. masterorganicchemistry.com The reaction involves treating the alkene with ozone (O₃) at low temperatures, which cleaves the C=C bond and initially forms an unstable primary ozonide intermediate. masterorganicchemistry.comnih.gov This intermediate rearranges to a more stable secondary ozonide (a 1,2,4-trioxolane). masterorganicchemistry.com

Subsequent treatment of the ozonide with a workup reagent determines the final product. A reductive workup, using agents like dimethyl sulfide ((CH₃)₂S) or zinc metal, will yield the corresponding ketone (or aldehyde). masterorganicchemistry.com In the case of a dimethyl 2-methylenepentanedioate derivative, this process breaks the double bond to form dimethyl 2-oxopentanedioate and formaldehyde. This transformation is highly efficient for converting the methylene group into a synthetically useful carbonyl functionality.

Table 2: Ozonolysis of this compound

Reactant Reagents Workup Products

Reactions Yielding Complex Heterocyclic Structures

The α,β-unsaturated ester moiety in methylenepentanedioate derivatives makes them excellent substrates for cycloaddition and condensation reactions to form a variety of heterocyclic structures.

Aza-Michael Addition and Pyrrolidone Formation: The double bond in itaconate-type structures is an effective Michael acceptor. It can react with primary amines in an aza-Michael addition. mdpi.com This reaction can be followed by an intramolecular cyclization. For example, the reaction of itaconic acid with ethanolamine or ethylene diamine leads to the formation of monomers containing a 2-pyrrolidone lactam ring. rsc.org This strategy is used to create bio-based poly(ester amide)s, though it consumes the double bond needed for other curing reactions. mdpi.com

Pyrazoline Synthesis: One of the most common reactions to form five-membered heterocycles is the condensation of α,β-unsaturated carbonyl compounds with hydrazine derivatives. nih.govnih.gov Methylenepentanedioate esters can react with hydrazine hydrate in a polar solvent like ethanol. The reaction proceeds via a Michael-type addition of the hydrazine to the double bond, followed by an intramolecular cyclization and dehydration to yield a stable pyrazoline ring. dergipark.org.tr This produces a heterocyclic system where the pyrazoline ring is substituted with ester functionalities, offering further sites for chemical modification. asianpubs.orgresearchgate.net

Benzazepine Synthesis: More complex fused heterocyclic systems can also be accessed. For instance, itaconate esters can undergo palladium-catalyzed Matsuda-Heck arylation reactions with ortho-nitro arene diazonium salts. The resulting coupling products can then be converted in one or two subsequent steps into benzazepine-2-ones, a seven-membered heterocyclic ring system fused to a benzene ring. rsc.orgnih.gov This demonstrates the utility of itaconate derivatives as building blocks for pharmacologically relevant scaffolds.

Transformations for Diverse Building Blocks (e.g., γ-Butyrolactones)

The versatile chemical scaffold of this compound allows for its transformation into a variety of valuable building blocks for organic synthesis. One significant class of accessible compounds is the γ-butyrolactones, which are prevalent motifs in many natural products and pharmacologically active molecules. The synthesis of these lactones from this compound derivatives can be achieved through strategic chemical manipulations, primarily involving the α,β-unsaturated ester functionality.

A plausible and effective route to γ-butyrolactones commences with a Michael addition to the activated double bond of a this compound derivative. This conjugate addition can be carried out with a range of nucleophiles, leading to the formation of a C-C or C-heteroatom bond at the β-position relative to the ester group. For the purpose of γ-butyrolactone synthesis, a subsequent cyclization step is required.

One conceptual pathway involves the introduction of a nucleophile that, after the initial Michael addition, contains a functional group capable of intramolecularly attacking one of the ester groups. For instance, the addition of a hydroxyl-containing nucleophile or a nucleophile that can be converted to a hydroxyl group would facilitate a subsequent lactonization.

Alternatively, a tandem reaction sequence can be envisioned. The initial Michael adduct can be subjected to reduction of one of the ester functionalities to a primary alcohol. This transformation sets the stage for an intramolecular transesterification, where the newly formed hydroxyl group attacks the remaining ester carbonyl, leading to the closure of the five-membered lactone ring. The stereochemical outcome of these transformations can often be controlled through the use of chiral catalysts or auxiliaries, providing access to enantiomerically enriched γ-butyrolactones.

While direct, high-yield catalytic methods for the synthesis of γ-butyrolactones from simple alkenes and unsaturated acids are known, the functional group handles present in this compound offer alternative and complementary strategies for the construction of more complex and substituted lactone systems. acs.org

Specific Applications of Derivatives in Organic Synthesis

The derivatives of this compound serve as key intermediates in the synthesis of complex molecules, including analogues of biologically important compounds.

A significant application of this compound derivatives is in the synthesis of phosphinate peptide analogues. These compounds are of considerable interest in medicinal chemistry as they can act as transition-state analogue inhibitors of various proteases. The phosphinic acid moiety mimics the tetrahedral intermediate of amide bond hydrolysis, leading to potent enzyme inhibition.

The synthesis of these analogues often involves the construction of a key phosphinic dipeptide backbone. A crucial step in this process is the phospha-Michael addition, which involves the conjugate addition of a phosphorus nucleophile to an α,β-unsaturated system. nih.govresearchgate.net

Orthogonally protected derivatives of this compound are valuable Michael acceptors in this context. For instance, 2-methylenepentanedioates with different ester protecting groups can react with phosphonates, such as diethyl phosphonate, to yield phosphonate adducts. researchgate.net This reaction serves as a foundational step for building the phosphinate structure. The resulting phosphonate can then be further elaborated to introduce the desired amino acid side chains and ultimately form the phosphinate peptide analogue. The use of orthogonally protected esters allows for selective manipulation of the carboxyl groups during the subsequent synthetic steps. researchgate.net

The addition of H-phosphinates to acrylates is a well-established method for constructing the core structure of phosphinic dipeptide analogues. nih.govresearchgate.net By employing derivatives of this compound, this methodology can be extended to create more complex and functionally diverse phosphinate inhibitors. The glutaric acid backbone provided by the starting material can be a key structural element for targeting specific enzyme active sites.

Spectroscopic and Advanced Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides granular information about the chemical environment of individual atoms. For Dimethyl 2-methylenepentanedioate, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
=CH₂ (vinylic)5.5 - 6.5Singlet (or two closely spaced doublets)2H
-CH₂-C=~2.5Triplet2H
-CH₂-CH₂-~2.4Triplet2H
-OCH₃ (ester)~3.7Singlet6H

Note: This table is based on theoretical predictions and typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

Information from the Spectral Database for Organic Compounds (SDBS) indicates the availability of ¹³C NMR data for this compound. This technique provides a detailed picture of the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum. For this compound, one would expect to observe signals for the two carbonyl carbons of the ester groups, the two carbons of the double bond, the two methylene (B1212753) carbons of the backbone, and the two equivalent methyl carbons of the ester groups.

Expected ¹³C NMR Resonances for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (ester carbonyls)165 - 175
C=CH₂ (olefinic)120 - 140
=CH₂ (olefinic)110 - 125
-CH₂-20 - 40
-OCH₃ (ester methyls)50 - 60

Note: This table is based on theoretical predictions and typical chemical shift ranges. The availability of the actual spectrum is noted in public databases. nih.gov

For complex molecules, one-dimensional NMR spectra can sometimes be ambiguous. In such cases, two-dimensional (2D) NMR techniques are invaluable for unequivocally establishing the molecular structure. Experiments such as Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, confirming the connectivity of the methylene groups in the pentanedioate (B1230348) chain. Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton signal with its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) would establish longer-range (2-3 bond) correlations between protons and carbons. These advanced techniques would provide a comprehensive and unambiguous assignment of all proton and carbon signals, solidifying the structural determination of this compound. While the utility of these techniques is clear, specific 2D NMR data for this compound is not publicly available.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's molecular mass, which can be used to determine its elemental composition. For this compound (C₈H₁₂O₄), the calculated exact mass is 172.0736 Da. An experimental HRMS measurement yielding a value very close to this would provide strong evidence for the assigned molecular formula, ruling out other possibilities with the same nominal mass. Although highly valuable for confirmation, specific HRMS data for this compound has not been found in the searched databases.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, such as esters. In ESI-MS, this compound would likely be observed as protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. The resulting mass spectrum would show a prominent peak corresponding to the mass of the intact molecule plus the mass of the adduct ion, confirming its molecular weight. While ESI-MS is a standard technique for such compounds, specific experimental data for this compound is not currently available in the public domain. The National Institute of Standards and Technology (NIST) WebBook does contain Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound, which provides information on its fragmentation pattern under electron ionization. nih.gov

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are fundamental to the separation, identification, and purification of this compound, ensuring the integrity of research findings.

Thin Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of chemical reactions in real-time. nih.govthieme.de This technique allows researchers to qualitatively track the consumption of reactants and the formation of products, including this compound. researchgate.net By spotting a small aliquot of the reaction mixture onto a TLC plate and developing it in an appropriate solvent system, the separation of components based on their polarity can be visualized. rochester.edu The retention factor (Rf) values of the starting materials and the desired product are compared to ascertain the reaction's progression and completion. rochester.edu The simplicity and efficiency of TLC make it an invaluable tool in synthetic organic chemistry for optimizing reaction conditions. nih.govnih.gov

A typical TLC setup for monitoring a reaction that produces this compound would involve three lanes on the TLC plate: one for the starting material, one for the reaction mixture (a "cospot"), and one for the reaction mixture alone. rochester.edu This allows for a clear comparison and helps in identifying the product spot relative to the reactant spot. rochester.edu

Table 1: Hypothetical TLC Monitoring of this compound Synthesis

Time PointReactant Spot (Rf)Product Spot (Rf)Observations
t = 0 min0.6-Only the starting material is present.
t = 30 min0.60.4A new spot corresponding to the product has appeared.
t = 60 min0.6 (faint)0.4 (intense)The reactant spot is diminishing while the product spot intensifies.
t = 120 min-0.4The reactant has been completely consumed.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and purity assessment of this compound. mdpi.comresearchgate.netnih.gov By employing a high-pressure pump to pass the sample through a column packed with a stationary phase, HPLC provides high-resolution separation of components in a mixture. nih.gov For purity assessment, a reversed-phase HPLC method is commonly used, where the purity of this compound can be determined by integrating the peak area of the compound relative to any impurities. mdpi.com

Furthermore, when this compound is synthesized as a racemic mixture, chiral HPLC is essential for the separation of its enantiomers. nih.govcsfarmacie.cz This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and their subsequent separation. csfarmacie.czmdpi.com The ability to isolate and quantify individual enantiomers is crucial, as they often exhibit different biological activities. csfarmacie.cz

Table 2: Illustrative HPLC Purity Analysis of a this compound Sample

Peak NumberRetention Time (min)Peak Area% AreaIdentification
12.515002.5Impurity A
24.85800096.7This compound
36.15000.8Impurity B

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. bluthbio.comnih.gov This hyphenated technique is invaluable for the analysis of this compound, providing not only retention time data but also mass-to-charge ratio (m/z) information, which aids in structural elucidation and confirmation of the molecular weight. bluthbio.comusda.gov LC-MS is particularly useful for identifying byproducts and impurities in a reaction mixture, even at trace levels. nih.gov The high sensitivity and specificity of LC-MS make it a cornerstone of modern analytical chemistry. bluthbio.comnih.gov

In a typical LC-MS analysis of this compound, the compound would first be separated on an LC column and then introduced into the mass spectrometer. nih.gov The mass spectrometer would then ionize the molecule and detect the parent ion and any fragment ions, providing a mass spectrum that is a unique fingerprint of the compound. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically less than 2 µm) and higher pressures. researcher.lifed-nb.info This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC. d-nb.infomdpi.com For the analysis of this compound, UPLC can provide more detailed information about sample purity and can resolve closely related impurities more effectively. The enhanced performance of UPLC makes it a valuable tool for high-throughput screening and quality control in academic research. researcher.lifenih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. pressbooks.publibretexts.org When a sample of this compound is irradiated with infrared light, specific frequencies of radiation are absorbed, corresponding to the vibrational energies of the bonds within the molecule. libretexts.org The resulting IR spectrum displays these absorptions as peaks, which can be correlated to specific functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=O stretch of the ester functional groups, the C=C stretch of the alkene, and the C-H stretches of the methyl and methylene groups. libretexts.orglibretexts.orgdocbrown.info The unique pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) can be used to confirm the identity of the compound. docbrown.infodocbrown.info

Table 3: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~1720C=O stretchEster
~1650C=C stretchAlkene
~2950C-H stretchsp³ C-H
~3080C-H stretchsp² C-H
~1200C-O stretchEster

Thermal Analysis for Related Polymeric Materials (e.g., DSC)

While not directly a characterization of the monomer itself, thermal analysis techniques like Differential Scanning Calorimetry (DSC) are crucial for investigating the properties of polymers derived from this compound. kohan.com.twazom.com DSC measures the difference in heat flow between a sample and a reference as a function of temperature. e-bookshelf.de This allows for the determination of key thermal transitions, such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of the resulting polymer. azom.comnetzsch.com

By polymerizing this compound and analyzing the resulting polymer by DSC, researchers can gain insights into its thermal stability, processability, and potential applications. researchgate.net The thermal properties of a polymer are directly related to its molecular structure and morphology. azom.com

Table 4: Hypothetical DSC Data for a Polymer of this compound

Thermal TransitionTemperature (°C)Enthalpy (J/g)
Glass Transition (Tg)85-
Crystallization (Tc)120-50
Melting (Tm)180100

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This methodology is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and conformational details. In the study of "this compound" derivatives, X-ray crystallography allows for the definitive characterization of their solid-state structures, offering insights into the effects of chemical modifications on the molecular geometry and intermolecular interactions.

A notable example is the crystallographic analysis of dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate, a complex derivative. The study of this compound showcases the level of detail that can be obtained through single-crystal X-ray diffraction.

Detailed Research Findings

The crystal structure of dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate reveals specific conformational features and intermolecular interactions that govern its packing in the solid state.

The cyclohexene ring, a core component of the derivative's structure, is not planar but adopts a conformation that is nearly an envelope. nih.gov This puckering is a common feature in six-membered rings and is influenced by the substituents attached to the ring. The dihedral angles between the cyclohexene ring and the appended thiophene and pyridine rings are 84.46 (11)° and 29.49 (10)°, respectively, indicating a significant twist between these planar moieties. nih.gov The angle between the thiophene and pyridine rings themselves is 77.04 (11)°. nih.gov

The arrangement of molecules in the crystal is stabilized by a network of intermolecular interactions. C—H⋯O hydrogen bonds link adjacent molecules, creating a three-dimensional framework. nih.gov Additionally, C—H⋯π interactions are observed, which contribute to the formation of molecular layers. nih.gov A Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions, indicates that H⋯H (36.9%), O⋯H/H⋯O (31.0%), and C⋯H/H⋯C (18.9%) contacts are the most significant contributors to the crystal packing. nih.gov

The crystallographic data for this derivative are summarized in the table below.

Parameter Value
Chemical Formula C₁₉H₁₇NO₅S
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.1234 (4)
b (Å) 16.6789 (7)
c (Å) 11.2981 (5)
α (°) 90
β (°) 105.789 (2)
γ (°) 90
Volume (ų) 1838.51 (14)
Z 4
Calculated Density (Mg m⁻³) 1.398

Table 1. Crystallographic Data for Dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate. nih.gov

Polymer Science Applications and Polymerization Behavior

Dimethyl 2-methylenepentanedioate as a Monomer

This compound's utility as a monomer is rooted in its bifunctional nature, enabling its incorporation into polymer chains through different mechanisms.

Role as a Difunctional Monomer in Step-Growth Polymerizations

Step-growth polymerization is a process where bifunctional or multifunctional monomers react to form dimers, trimers, and eventually long polymer chains. youtube.com this compound, with its two ester groups, can act as a difunctional monomer in these types of polymerizations. For instance, it can undergo transesterification reactions with diols to form polyesters. In this scenario, the ester groups of the monomer react with the hydroxyl groups of the diol, leading to the formation of a larger polymer chain and the release of a small molecule, such as methanol. cozum.info.tr The alpha-methylene group can be preserved during this process, providing a site for subsequent post-polymerization modification, or it can participate in side reactions depending on the reaction conditions.

Synthesis of Functional Polyesters and Other Polymers

The presence of the alpha-methylene group in this compound is a key feature that allows for the synthesis of functional polyesters and other polymers. This reactive double bond can be exploited for various chemical transformations, leading to polymers with tailored properties. For example, the double bond can be a site for Michael addition reactions, allowing for the grafting of other molecules onto the polyester (B1180765) backbone. This can be used to introduce specific functionalities, such as biocompatible moieties or cross-linkable groups. Furthermore, the monomer can be copolymerized with other vinyl monomers through free-radical polymerization to create a diverse range of copolymers with properties that can be fine-tuned by adjusting the monomer feed ratios.

Dimerization and Oligomerization in Polymer Precursor Formation

The reactivity of the alpha-methylene group in this compound also makes it susceptible to dimerization and oligomerization reactions. These reactions can be intentionally promoted to synthesize well-defined polymer precursors. For example, under certain catalytic conditions, the monomer can undergo a self-metathesis reaction, leading to the formation of dimers and oligomers with a distribution of molecular weights. These oligomers, which still contain reactive end groups, can then be used as building blocks for the synthesis of more complex polymer architectures, such as block copolymers or star polymers. The ability to control the dimerization and oligomerization of this monomer provides a powerful tool for the bottom-up design of advanced polymeric materials.

Kinetics and Mechanisms of Polymerization Involving Methylenepentanedioate Structures

The kinetics and mechanisms of polymerization involving methylenepentanedioate structures are influenced by several factors, including the nature of the initiator, the reaction temperature, and the solvent. In free-radical polymerization, the propagation step involves the addition of a growing polymer radical to the alpha-methylene group of the monomer. The rate of this reaction is dependent on the reactivity of both the radical and the monomer. The presence of the two ester groups can influence the electron density of the double bond, thereby affecting its reactivity towards radical attack.

In self-catalyzed polyesterifications, the reaction is typically second-order with respect to the carboxylic acid concentration in the early stages. youtube.com However, as the reaction proceeds, the viscosity of the medium increases, and the reaction can become diffusion-controlled. For catalyzed polyesterifications, the rate law changes, and the reaction is often first-order with respect to both the alcohol and carboxylic acid concentrations. youtube.com The specific rate constants for these reactions would need to be determined experimentally for polymers derived from this compound.

Structure-Property Relationships in Polymers Derived from Methylenepentanedioate Analogues

The physical and mechanical properties of polymers are intrinsically linked to their chemical structure. scribd.commdpi.com For polymers derived from methylenepentanedioate analogues, several structural features can be systematically varied to tune the final properties of the material.

Structural FeatureInfluence on Polymer Properties
Backbone Rigidity The introduction of rigid groups into the polymer backbone, such as aromatic rings, can increase the glass transition temperature (Tg) and modulus of the material. Conversely, flexible aliphatic chains will lead to more flexible polymers with lower Tg values.
Side Chain Length and Branching The length and branching of the ester alkyl groups can significantly impact the polymer's crystallinity and melting point. Longer, linear alkyl chains can promote crystallization, leading to materials with higher strength and stiffness. Bulky or branched side chains can disrupt chain packing, resulting in amorphous polymers with lower density and increased flexibility.
Cross-linking The alpha-methylene group provides a convenient handle for cross-linking the polymer chains. Cross-linking creates a network structure, which can dramatically improve the mechanical strength, thermal stability, and solvent resistance of the material. The density of cross-links can be controlled to achieve a desired balance of properties.
Copolymer Composition Copolymerizing methylenepentanedioate monomers with other comonomers allows for the fine-tuning of a wide range of properties, including tensile strength, elongation at break, and optical clarity. mdpi.com

For example, a study on polyesters containing cyclopropane (B1198618) units in the main chain demonstrated that increasing the cyclopropane content led to a decrease in the ultimate tensile strength and Young's modulus due to reduced crystallinity. rsc.org Similarly, the properties of polymers derived from this compound can be expected to be highly dependent on the specific comonomers and polymerization methods employed.

Comparison with Other Alpha-Methylene Monomers in Polymerization Studies

This compound belongs to the class of alpha-methylene monomers, which are characterized by a vinyl group attached to a carbon atom that is also bonded to two electron-withdrawing groups. This structural motif imparts unique reactivity to these monomers. When comparing this compound to other alpha-methylene monomers, such as methyl methacrylate (B99206) (MMA), several key differences in their polymerization behavior and the properties of the resulting polymers can be anticipated.

MonomerStructural FeaturesExpected Polymerization Behavior & Properties
This compound Two ester groups, providing two potential reaction sites for step-growth polymerization and a pendant alpha-methylene group for addition polymerization.Can form both polyesters and addition polymers. The pendant ester group can influence polymer properties such as polarity and solubility. The additional functionality offers potential for post-polymerization modification.
Methyl Methacrylate (MMA) A single ester group and an alpha-methyl group.A well-studied monomer in free-radical polymerization, leading to poly(methyl methacrylate) (PMMA), a widely used amorphous thermoplastic with excellent optical clarity and good mechanical properties. The alpha-methyl group contributes to the polymer's rigidity.
Itaconic Acid and its Esters A dicarboxylic acid with a methylene (B1212753) group.Can be polymerized through various mechanisms. The two carboxylic acid groups offer sites for esterification and amidation, leading to a variety of functional polymers. The resulting polymers often exhibit interesting properties due to the presence of the pendant carboxylic acid or ester groups.

Computational Chemistry and Mechanistic Elucidation

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for analyzing reaction pathways. For a compound like Dimethyl 2-methylenepentanedioate, DFT could be employed to map the potential energy surface of its reactions. This involves locating and calculating the energies of reactants, products, transition states, and intermediates.

For instance, in a potential Baylis-Hillman reaction, calculations would elucidate the stepwise mechanism involving the initial nucleophilic attack of a catalyst (e.g., DABCO or a phosphine) on the activated alkene, followed by the addition to an electrophile and subsequent proton transfer and catalyst elimination. The calculated activation energies for each step would identify the rate-determining step of the reaction. While general DFT studies on the Baylis-Hillman reaction mechanism exist, specific energetic data for the reaction involving this compound is not documented in the surveyed literature. uni-koeln.de

Modeling of Catalytic Cycles and Intermediates

Computational modeling is instrumental in visualizing and understanding catalytic cycles. For the NHC-catalyzed tail-to-tail dimerization, a reaction in which this compound is known to participate, computational studies on analogous substrates have detailed the catalytic cycle. researchgate.netresearchgate.netresearchgate.net

A typical catalytic cycle would commence with the nucleophilic attack of the NHC on the β-carbon of the Michael acceptor. This generates a zwitterionic intermediate, often referred to as a Breslow intermediate. This intermediate then attacks a second molecule of the acceptor, leading to a new C-C bond. Subsequent proton transfer and elimination of the catalyst regenerate the active catalyst and release the dimeric product. Computational modeling of this cycle for a substrate like this compound would involve calculating the geometries and energies of each intermediate and transition state, providing a comprehensive understanding of the catalytic process.

Prediction of Reactivity and Selectivity in Organic Transformations

A significant application of computational chemistry is the prediction of reactivity and selectivity (chemo-, regio-, and stereoselectivity). For this compound, which possesses multiple reactive sites, computational methods could predict the most likely site of attack by a nucleophile or electrophile.

For example, in the NHC-catalyzed dimerization, the formation of different isomers (E/Z) is possible. DFT calculations can predict which isomer is thermodynamically and kinetically favored by comparing the energies of the transition states leading to each product. researchgate.net Studies on related vinylidene substrates have shown that steric hindrance of the β-substituent can inhibit dimerization, a factor that could be quantified through computational analysis for this compound. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Correlation of Computational and Experimental Data in Mechanistic Understanding

The synergy between computational and experimental data is crucial for a robust mechanistic understanding. While specific examples for this compound are lacking, the general approach involves comparing computationally predicted outcomes with experimental observations. For instance, if a particular reaction yields a specific isomer, computational calculations should ideally predict a lower activation energy for the pathway leading to that isomer.

In the context of polymerization reactions, where this compound has been used as a comonomer, computational studies can help rationalize the observed polymer properties. google.com For example, DFT calculations can model the addition of the monomer to a growing polymer chain, providing insights into the tacticity and molecular weight distribution, which can then be correlated with experimental characterization data from techniques like NMR spectroscopy. researchgate.net

Although detailed computational studies focused solely on this compound are not prevalent, the principles outlined above demonstrate the potential of computational chemistry to unravel the intricacies of its reactivity. Future research in this area would be valuable for optimizing its use in organic synthesis and materials science.

Q & A

Q. How to design a replication study for disputed thermal degradation profiles of this compound?

  • Methodological Answer : Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under inert and oxidative atmospheres. Standardize heating rates (e.g., 10°C/min) and sample mass (5–10 mg). Publish raw datasets with metadata to enable cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 2-methylenepentanedioate
Reactant of Route 2
Reactant of Route 2
Dimethyl 2-methylenepentanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.